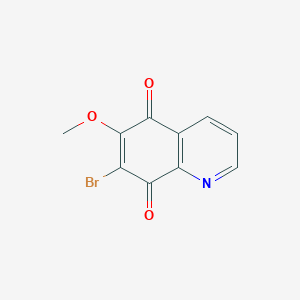

7-Bromo-6-methoxyquinoline-5,8-dione

Description

Structure

3D Structure

Properties

CAS No. |

14151-20-3 |

|---|---|

Molecular Formula |

C10H6BrNO3 |

Molecular Weight |

268.06 g/mol |

IUPAC Name |

7-bromo-6-methoxyquinoline-5,8-dione |

InChI |

InChI=1S/C10H6BrNO3/c1-15-10-6(11)9(14)7-5(8(10)13)3-2-4-12-7/h2-4H,1H3 |

InChI Key |

VFJSDBUJXJBRRA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)C2=C(C1=O)C=CC=N2)Br |

Origin of Product |

United States |

Computational Chemistry and in Silico Approaches in Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of quinoline-5,8-dione systems. While specific DFT studies focusing exclusively on 7-Bromo-6-methoxyquinoline-5,8-dione are not extensively detailed in available literature, the principles are well-established through research on analogous compounds.

DFT calculations can elucidate the mechanism of synthesis, such as electrophilic bromination. For related quinone systems, DFT has been used to confirm that the electron-deficient nature of the quinone ring polarizes the bromine molecule, facilitating electrophilic attack, while the methoxy group's electron-donating effect helps to stabilize the transition state.

Furthermore, DFT methods, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize molecular geometry in the ground state. researchgate.net These calculations are used to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability, revealing the potential for charge transfer within the molecule. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is crucial for understanding the potential biological activity of compounds like this compound and its derivatives.

Studies on structurally similar compounds, such as derivatives of 7-bromoquinoline-5,8-dione, have utilized molecular docking to explore their interactions with biological targets. researchgate.net For instance, aryl sulphonamide derivatives of 7-bromoquinoline-5,8-dione were docked into the active site of bacterial dihydropteroate synthase (DHPS) to investigate their potential as antimicrobial agents. researchgate.net The docking poses reveal how the quinoline-dione scaffold and its substituents fit within the enzyme's binding pocket, highlighting key interactions that drive binding affinity. researchgate.net

A primary output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its target. This is often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). For the aryl sulphonamide derivatives of 7-bromoquinoline-5,8-dione, docking results showed interactions with bacterial DHPS with Ki values in the micromolar to millimolar range. researchgate.net

Conformational analysis within the active site identifies the specific amino acid residues that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov In related heterocyclic systems, docking studies have identified hydrogen bonds with key residues like Lysine and π-anion interactions as crucial for stabilizing the ligand-receptor complex. nih.gov

| Derivative Class | Target Enzyme | Predicted Binding Affinity (Ki) |

| Aryl Sulphonamides of 7-bromoquinoline-5,8-dione | Bacterial Dihydropteroate Synthase | 529.80 µM - 1.42 mM researchgate.net |

Virtual screening is a computational strategy that involves docking large libraries of compounds against a target of interest to identify potential "hits." This approach has successfully identified bromo-methoxyquinoline derivatives as potential therapeutic agents. In one study, a virtual screening campaign identified a novel farnesyltransferase inhibitor, IMB-1406, which features a 6-bromo-2-methoxyquinoline moiety. semanticscholar.org The docking results showed that this compound binds in the active pocket of the farnesyltransferase receptor in a conformation similar to a known crystallized inhibitor, with the bromo-methoxyquinoline portion oriented toward the product exit groove and stabilized by stacking interactions with a tyrosine residue (Y361β). semanticscholar.org This demonstrates the utility of virtual screening in discovering new biological targets for this class of compounds.

Molecular Dynamics Simulations for Dynamic Interaction Profiling

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex. nih.gov

For related bromo-quinazoline compounds docked into the Epidermal Growth Factor Receptor (EGFR), MD simulations were conducted over periods up to 100 nanoseconds. nih.gov Such simulations are used to assess the conformational stability of the enzyme-ligand complex and to analyze the persistence of key interactions, like hydrogen bonds, throughout the simulation. The stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand's position over time; a low and stable RMSD suggests a stable binding mode. nih.gov

In Silico Assessment of Drug-Like Properties and Molecular Descriptors for Compound Prioritization

In silico tools are widely used to predict the physicochemical and pharmacokinetic properties of a molecule, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help assess a compound's "drug-likeness" and prioritize candidates for synthesis and testing. Key molecular descriptors are often evaluated against criteria such as Lipinski's Rule of Five.

For derivatives of 7-bromoquinoline-5,8-dione, properties such as molecular weight (MW) and lipophilicity (logP) have been calculated. researchgate.net These compounds were identified as fragments due to their low molecular weight (314.32–359.31 Da) and reasonable lipophilicity (logP 1.14–1.79), which are important properties for potential drug candidates. researchgate.net Other descriptors like polar surface area (PSA) and the number of hydrogen bond donors and acceptors are also critical in predicting oral bioavailability. tandfonline.com

| Molecular Descriptor | Relevance | Example Value Range for Analogs |

| Molecular Weight (MW) | Affects absorption and diffusion | 314.32 - 359.31 Da researchgate.net |

| Lipophilicity (logP) | Influences solubility and membrane permeability | 1.14 - 1.79 researchgate.net |

| Dipole Moment | Relates to polarity and intermolecular interactions | Can correlate with biological activity dergipark.org.tr |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dergipark.org.tr By analyzing how changes in molecular descriptors affect activity, QSAR models can predict the potency of new, unsynthesized molecules.

Studies have been conducted on 5,8-quinolinequinone derivatives to build QSAR models for their anti-proliferative and anti-inflammatory activities. dergipark.org.tr In this research, various electronic, thermochemical, and structural descriptors are calculated for a series of compounds. The analysis then seeks correlations between these descriptors and the observed biological activity. For example, one such study on 5,8-quinolinequinone derivatives found that the dipole moment was a significant descriptor, with compounds having a larger dipole moment exhibiting greater anti-proliferative activity. dergipark.org.tr This type of modeling is valuable for guiding the design of new quinoline-5,8-dione analogs with enhanced biological effects.

Advanced Research Applications and Future Perspectives

7-Bromo-6-methoxyquinoline-5,8-dione as a Precursor in Complex Organic Synthesis

This compound serves as a key building block for the synthesis of more intricate organic molecules. The strategic placement of the bromo and methoxy groups on the quinone ring provides a versatile platform for a variety of chemical modifications. The bromine atom at the 7-position is a particularly useful functional group, enabling reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling. This allows for the introduction of a wide array of substituents, leading to the generation of diverse libraries of novel compounds.

For instance, the bromine can be displaced by various nucleophiles, a common strategy in the synthesis of novel quinoline-5,8-dione analogues. mdpi.com This straightforward displacement allows for the systematic modification of the core structure to explore structure-activity relationships (SAR). The quinoline (B57606) nucleus itself can be synthesized through various modern techniques, including oxidative annulation strategies that leverage catalytic C–H bond activation and transition-metal-free protocols, ensuring efficient access to the core scaffold. mdpi.com

Development of Chemical Probes for Biological Pathway Elucidation

The inherent biological activity of the quinoline-5,8-dione core makes this compound an attractive scaffold for the development of chemical probes. These probes are instrumental in studying and elucidating complex biological pathways. The reactivity of the bromine atom allows for the attachment of reporter groups, such as fluorescent tags or affinity labels, which can be used to track the molecule's interactions within a biological system.

By modifying the 7-position, researchers can design probes that target specific enzymes or receptors. The quinoline-5,8-dione moiety often acts as the pharmacophore, responsible for the biological activity, while the substituent introduced at the 7-position can modulate potency, selectivity, and the physicochemical properties of the probe. Molecular docking studies on related 7-bromoquinoline-5,8-dione derivatives have shown potential interactions with enzymes like bacterial dihydropteroate synthase, suggesting that the quinoline-dione scaffold can occupy enzyme active sites.

Strategies for Enhancing Selectivity and Potency of Quinoline-5,8-dione Derivatives

A primary focus of research on quinoline-5,8-dione derivatives is the enhancement of their biological selectivity and potency. Minor structural alterations to the quinoline scaffold can lead to significant changes in biological outcomes. mdpi.com Key strategies for achieving this include:

Halogenation: The presence of a bromine atom, as in this compound, can enhance the electrophilicity of the molecule, potentially leading to increased reactivity with biological targets.

Substitution at the 7-position: Replacing the bromine atom with various functional groups can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a particular biological target. nih.gov

Modification of other positions: While the 7-position is a key site for modification, alterations at other positions on the quinoline ring can also impact activity.

The goal of these modifications is to optimize the interaction of the molecule with its biological target while minimizing off-target effects. This rational design approach is crucial for the development of new therapeutic agents with improved efficacy and safety profiles. mdpi.com

Exploiting Redox Properties in New Chemical Systems

The quinoline-5,8-dione core is a redox-active scaffold. This property is central to the biological activity of many derivatives, which can participate in redox cycling and generate reactive oxygen species (ROS), leading to cellular damage in cancer cells, for example. The substituents on the quinoline ring, such as the bromo and methoxy groups in this compound, modulate the redox potential of the molecule.

Future research will likely focus on harnessing these redox properties in the design of new chemical systems. This could include the development of redox-activated prodrugs, where the active form of a drug is released under specific redox conditions found in the target tissue, such as a tumor microenvironment. Additionally, the redox properties of these compounds could be exploited in the development of new catalysts or materials.

Interdisciplinary Research Integrating Synthesis, Biology, and Computational Chemistry

The future of research on this compound and its derivatives lies in an interdisciplinary approach that combines organic synthesis, molecular biology, and computational chemistry.

Organic Synthesis: Chemists will continue to develop novel and efficient synthetic routes to this compound and its analogues, providing a diverse range of compounds for biological evaluation. mdpi.com

Molecular Biology: Biologists will investigate the mechanisms of action of these compounds, identify their molecular targets, and evaluate their efficacy in various disease models. nih.gov

Computational Chemistry: Computational chemists will use techniques like molecular docking and density functional theory (DFT) to model the interactions of these compounds with their biological targets, predict their activity, and guide the design of new, more potent, and selective derivatives.

This integrated approach will accelerate the discovery and development of new therapeutic agents and research tools based on the versatile this compound scaffold.

Q & A

Q. How do synergistic effects with existing chemotherapeutics improve therapeutic indices?

- Methodological Answer: Combination index (CI) analysis (Chou-Talalay method) evaluates synergy with platinum agents or taxanes. Mechanistic studies (e.g., Western blotting for apoptosis markers) identify pathways enhanced by co-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.